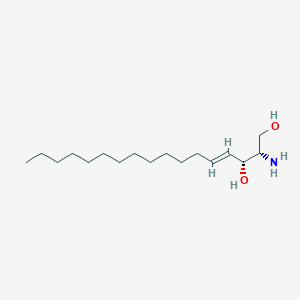

![molecular formula C8H9N3 B150524 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 128266-84-2](/img/structure/B150524.png)

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Übersicht

Beschreibung

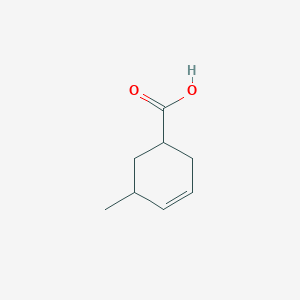

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that belongs to the class of pyrrolopyrimidines . It is structurally similar to purine and its derivatives are highly attractive compounds . These important heterocycles show a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through various methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For example, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Development

- Pyrrolo[2,3-d]pyrimidines, including 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, have been widely investigated due to their pharmaceutical potential. A significant study in this area presents a synthesis method for these compounds starting from basic materials like alanine and malononitrile. This synthesis process is noted for its ecological and economical efficiency, requiring no waste treatment or special equipment (Fischer & Misun, 2001).

Chemical Properties and Stability

- Research on the thermal stability of derivatives of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine indicates that these compounds maintain stability under various temperature conditions, which is crucial for their potential use in various applications (Salih & Al-Sammerrai, 1986).

Potential in Chemotherapy

- Some studies have explored the potential of pyrrolo[2,3-d]pyrimidine derivatives in chemotherapy. For instance, derivatives have been synthesized and investigated for their anti-inflammatory activities, with several compounds showing significant results (Mohamed, Kamel, & Abd El-hameed, 2013).

Role in Biochemical Processes

- 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory activities on biochemical processes like xanthine oxidase. These studies often involve synthesizing specific isomers of the compound and evaluating their efficacy in inhibiting targeted enzymes (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Advances in Synthesis Techniques

- Research has also focused on improving the synthesis techniques for pyrrolo[2,3-d]pyrimidine derivatives. These include methods like microwave-assisted synthesis, which enhances the efficiency and yield of the synthesis process (Naidu & Bhuyan, 2014).

Safety And Hazards

Zukünftige Richtungen

The discovery of pyrrolo[2,3-d]pyrimidine derivatives as potential antiviral agents against flaviviruses, an important group of human pathogens, opens up new possibilities for future research . Furthermore, the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

Eigenschaften

IUPAC Name |

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-7-3-4-9-8(7)11-6(2)10-5/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEONJBVURSPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)